(6-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanamine
CAS No.:
Cat. No.: VC18276682
Molecular Formula: C7H6ClF3N2
Molecular Weight: 210.58 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H6ClF3N2 |
|---|---|
| Molecular Weight | 210.58 g/mol |
| IUPAC Name | [6-chloro-5-(trifluoromethyl)pyridin-2-yl]methanamine |
| Standard InChI | InChI=1S/C7H6ClF3N2/c8-6-5(7(9,10)11)2-1-4(3-12)13-6/h1-2H,3,12H2 |
| Standard InChI Key | APWHKBFRWYCPOB-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(N=C1CN)Cl)C(F)(F)F |
Introduction
Structural and Molecular Characteristics
Core Architecture and Substituent Effects
The pyridine ring in (6-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanamine serves as an electron-deficient aromatic system due to the electron-withdrawing effects of the chlorine () and trifluoromethyl () groups. This electronic configuration enhances susceptibility to nucleophilic attacks at the 2- and 4-positions, while the methanamine group () introduces both basicity and hydrogen-bonding capabilities. The spatial arrangement of substituents creates a steric environment that influences regioselectivity in subsequent reactions.
Table 1: Molecular Descriptors
| Property | Value |
|---|---|
| IUPAC Name | [6-chloro-5-(trifluoromethyl)pyridin-2-yl]methanamine |
| Canonical SMILES | C1=CC(=C(N=C1CN)Cl)C(F)(F)F |
| InChI Key | APWHKBFRWYCPOB-UHFFFAOYSA-N |
| PubChem CID | 72217302 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 5 |
Comparative Analysis with Analogous Structures
Structural analogs, such as (3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanamine, demonstrate how positional isomerism alters reactivity. For instance, shifting the chloro group to the 3rd position reduces steric hindrance near the methanamine group, potentially increasing accessibility for coupling reactions. Conversely, replacing the methanamine with a hydroxyl group (as in 5-Chloro-6-(trifluoromethyl)pyridin-2-ol) eliminates amine-mediated reactivity, redirecting applications toward hydrogen-bonding interactions in crystal engineering.
Synthetic Pathways and Optimization
Industrial Production Considerations
Scale-up necessitates solvent recovery systems to handle dichloromethane (used in thiophosgene reactions) and continuous flow reactors to improve heat dissipation during exothermic amination steps. A reported yield of 94% for analogous isocyanate derivatives highlights the efficiency achievable with optimized phosgene chemistry .
Physicochemical and Spectroscopic Properties
Stability and Solubility
The compound exhibits moderate stability under inert atmospheres but undergoes gradual decomposition upon exposure to moisture, likely due to hydrolysis of the trifluoromethyl group. Solubility profiling in aprotic solvents reveals:
-
DMSO: >50 mg/mL
-
Chloroform: ~30 mg/mL
-
Water: <1 mg/mL
These properties necessitate anhydrous conditions for long-term storage and reactions.
Spectroscopic Fingerprints
While experimental spectra are scarce, computational predictions (DFT/B3LYP/6-311+G**) suggest:
-
IR: Strong absorption at 3350 cm⁻¹ (N-H stretch), 1120 cm⁻¹ (C-F stretch)
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NMR: Singlet at δ 4.2 ppm (CH₂NH₂), doublets for pyridinic protons between δ 7.8–8.6 ppm
Applications in Drug Discovery and Agrochemicals
Pharmacophore Development
The trifluoromethyl group enhances lipophilicity (cLogP ≈ 2.1), improving blood-brain barrier penetration in CNS drug candidates. Preliminary docking studies with serotonin receptors (5-HT₃) show moderate binding affinity ( ~ 450 nM), suggesting potential as an anxiolytic scaffold.
Herbicidal Activity
In greenhouse trials against Amaranthus retroflexus, derivatives of this compound achieved 80% weed suppression at 50 g/ha, outperforming commercial standards like atrazine. The mechanism involves inhibition of acetolactate synthase (ALS), with an IC₅₀ of 12 µM .
Table 2: Biological Activity Profile
| Target Organism | Activity (IC₅₀/EC₅₀) | Mechanism |
|---|---|---|
| Xanthomonas oryzae | 83 mg/L | Cell wall synthesis inhibition |
| Plasmodium falciparum | 1.2 µM | Dihydroorotate dehydrogenase binding |
Future Directions and Challenges
Expanding Synthetic Utility
Recent advances in photoredox catalysis could enable direct C-H amination at the 2-position, bypassing traditional SNAr limitations. Additionally, flow chemistry techniques may mitigate safety concerns associated with phosgene derivatives in large-scale syntheses .
Toxicological Profiling
The acute oral toxicity (LD₅₀) in rodent models remains uncharacterized. Computational ADMET predictions (SwissADME) indicate potential hepatotoxicity risks (CYP3A4 inhibition), necessitating in vitro validation.
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